2,1-Benzoxazole-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[c]isoxazole-3-carbonyl chloride is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c]isoxazole-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-azidobenzoic acid with a suitable reagent to form the isoxazole ring. This can be achieved through photolysis in the presence of weak bases . Another approach involves the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of gold(III) chloride catalyst .
Industrial Production Methods
Industrial production of benzo[c]isoxazole-3-carbonyl chloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[c]isoxazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Cycloaddition Reactions: It can participate in (3 + 2) cycloaddition reactions with alkynes or nitrile oxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Gold(III) chloride, copper(I) acetylides, and other metal catalysts are used in cycloaddition reactions.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., tert-butyl nitrite) and reducing agents (e.g., sodium borohydride) are employed in oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted isoxazoles, isoxazole-linked glyco-conjugates, and other functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Benzo[c]isoxazole-3-carbonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities, such as anticancer, antimicrobial, and anti-inflammatory agents.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, with unique properties.
Wirkmechanismus
The mechanism of action of benzo[c]isoxazole-3-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,1-Benzisoxazoles: These compounds share a similar isoxazole ring structure but differ in the position of the substituents.
Isoxazole Derivatives: Various isoxazole derivatives, such as 3,5-disubstituted isoxazoles, exhibit similar chemical properties and reactivity.
Uniqueness
Benzo[c]isoxazole-3-carbonyl chloride is unique due to its specific substitution pattern and reactivity. The presence of the carbonyl chloride group enhances its electrophilic nature, making it a valuable intermediate for further functionalization and synthesis of complex molecules .
Eigenschaften
CAS-Nummer |
535992-89-3 |
---|---|
Molekularformel |
C8H4ClNO2 |
Molekulargewicht |
181.57 g/mol |
IUPAC-Name |
2,1-benzoxazole-3-carbonyl chloride |
InChI |
InChI=1S/C8H4ClNO2/c9-8(11)7-5-3-1-2-4-6(5)10-12-7/h1-4H |
InChI-Schlüssel |
SQOJCCSSLKOMQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(ON=C2C=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.